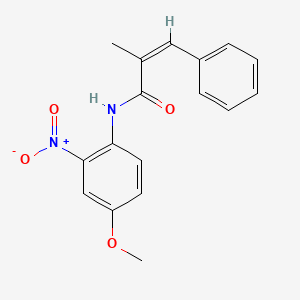
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide, also known as MNPA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MNPA is a member of the acrylamide family and is a potent inhibitor of protein tyrosine phosphatases.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide has been widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases. Protein tyrosine phosphatases are a family of enzymes that play a critical role in regulating cellular signaling pathways. Dysregulation of these pathways has been implicated in a wide range of diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit several protein tyrosine phosphatases, making it a valuable tool for studying the role of these enzymes in disease.
Wirkmechanismus
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide inhibits protein tyrosine phosphatases by binding to the active site of the enzyme and blocking its activity. This leads to an accumulation of phosphorylated proteins in the cell, which can have a wide range of effects on cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, and can also enhance the activity of certain immune cells. In vivo studies have shown that this compound can reduce the severity of autoimmune disorders and can also improve glucose tolerance in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of protein tyrosine phosphatases, making it a valuable tool for studying the role of these enzymes in disease. This compound is also relatively easy to synthesize and purify, making it readily available to researchers. However, this compound does have some limitations. It can be toxic to cells at high concentrations, and its effects on cellular signaling pathways can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the use of this compound as a tool for studying the role of protein tyrosine phosphatases in specific diseases, such as cancer and autoimmune disorders. Finally, this compound may have potential as a therapeutic agent for the treatment of these diseases, although further research is needed to explore this possibility.
Conclusion
This compound is a synthetic compound that has been widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases. This compound has a unique chemical structure that makes it a valuable tool for studying the role of these enzymes in disease. This compound has several advantages as a tool for scientific research, including its potency and selectivity, as well as its relative ease of synthesis and purification. However, this compound does have some limitations, including its toxicity at high concentrations and its complex effects on cellular signaling pathways. Future research on this compound may lead to the development of new therapies for diseases such as cancer and autoimmune disorders.
Synthesemethoden
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitroaniline, 2-methyl-3-phenylacryloyl chloride, and triethylamine. The reaction is typically carried out in anhydrous dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
(Z)-N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12(10-13-6-4-3-5-7-13)17(20)18-15-9-8-14(23-2)11-16(15)19(21)22/h3-11H,1-2H3,(H,18,20)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLHTMRMCGHHY-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-cyclopentyl-4-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-2-piperazinyl}ethanol](/img/structure/B5336192.png)
![methyl 7-amino-8-(2-chlorobenzylidene)-3-(2-chlorophenyl)-6-cyano-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5336195.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336212.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5336219.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2-propen-1-one](/img/structure/B5336222.png)
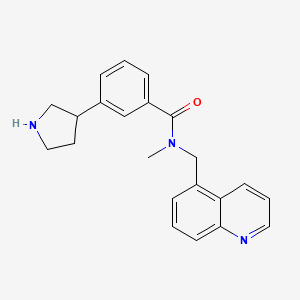
![1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5336235.png)
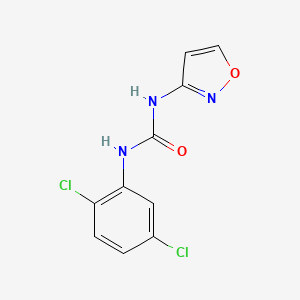
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336254.png)
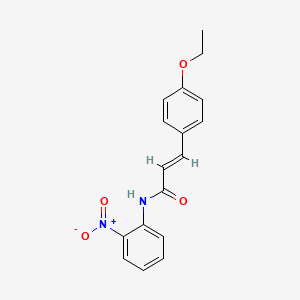
![1-(2-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5336284.png)
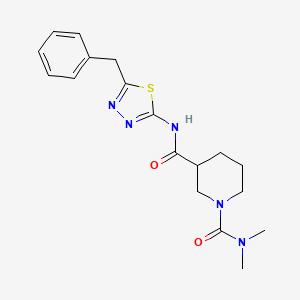
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5336289.png)
